6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone is a complex organic compound that combines several functional groups, including a chlorobenzaldehyde moiety, a triazine ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone typically involves multiple steps:
Formation of 2-Chlorobenzaldehyde: This can be achieved by chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride.
Synthesis of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Hydrazone Formation: The final step involves the condensation of 2-chlorobenzaldehyde with the triazine derivative in the presence of a hydrazine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-chlorobenzaldehyde can undergo oxidation to form 2-chlorobenzoic acid.
Reduction: The same aldehyde group can be reduced to form 2-chlorobenzyl alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 2-Chlorobenzoic acid
Reduction: 2-Chlorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone involves its interaction with specific molecular targets. The hydrazone linkage can undergo tautomerization, allowing the compound to bind to various enzymes or receptors. The triazine ring and trifluoromethyl group enhance its binding affinity and specificity, potentially leading to inhibition or activation of target pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.
4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazine: Shares the triazine core but lacks the chlorobenzaldehyde moiety.
Hydrazone Derivatives: Various hydrazone compounds with different substituents on the hydrazone linkage.
Uniqueness
The uniqueness of 2-Chlorobenzaldehyde 1-{4-(Methylamino)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-Yl}Hydrazone lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClF3N7 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
2-N-[(E)-(2-chlorophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H15ClF3N7/c1-23-15-26-16(25-13-7-4-6-12(9-13)18(20,21)22)28-17(27-15)29-24-10-11-5-2-3-8-14(11)19/h2-10H,1H3,(H3,23,25,26,27,28,29)/b24-10+ |
InChI Key |
HUBCUUCNDUZBBJ-YSURURNPSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2Cl)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=CC=CC=C2Cl)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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